molecular formula C5H14ClNO B6216816 4-amino-2-methylbutan-1-ol hydrochloride CAS No. 89282-63-3

4-amino-2-methylbutan-1-ol hydrochloride

Cat. No.: B6216816
CAS No.: 89282-63-3
M. Wt: 139.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-methylbutan-1-ol hydrochloride is an organic compound with the molecular formula C5H13NO·HCl. It is a derivative of butanol, featuring an amino group and a methyl group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of pharmaceuticals and other fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amination of 2-methylbutan-1-ol: : One common method involves the amination of 2-methylbutan-1-ol. This process typically uses ammonia or an amine source under high pressure and temperature conditions to introduce the amino group.

  • Reductive Amination: : Another method is reductive amination, where 2-methylbutan-1-one is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of 4-amino-2-methylbutan-1-ol hydrochloride often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-amino-2-methylbutan-1-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced to form various amines or alcohols, depending on the reducing agent used. For instance, lithium aluminum hydride can reduce it to a primary amine.

  • Substitution: : It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: 2-methylbutanal, 2-methylbutanone

    Reduction: 4-amino-2-methylbutane

    Substitution: 4-chloro-2-methylbutan-1-ol

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-methylbutan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It is used in the synthesis of drugs that target specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound is used in the manufacture of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it valuable in formulations that require both hydrophilic and hydrophobic characteristics.

Mechanism of Action

The mechanism by which 4-amino-2-methylbutan-1-ol hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-methylbutan-2-ol
  • 4-amino-2-methylpentan-1-ol
  • 4-amino-3-methylbutan-1-ol

Uniqueness

Compared to similar compounds, 4-amino-2-methylbutan-1-ol hydrochloride has a unique combination of an amino group and a hydroxyl group on a butane backbone, which provides distinct reactivity and solubility properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules. Its potential in medicinal chemistry and industrial applications continues to be explored, highlighting its importance in modern chemical research and development.

Properties

CAS No.

89282-63-3

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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